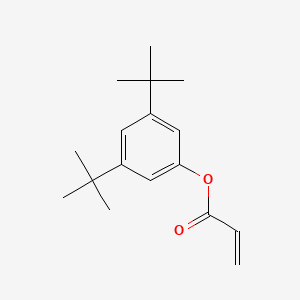

3,5-Di-tert-butylphenyl acrylate

Vue d'ensemble

Description

3,5-Di-tert-butylphenyl acrylate: is an organic compound that belongs to the class of acrylates It is characterized by the presence of a phenyl ring substituted with two tert-butyl groups at the 3 and 5 positions, and an acrylate group attached to the phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Di-tert-butylphenyl acrylate typically involves the esterification of 3,5-Di-tert-butylphenol with acrylic acid or its derivatives. One common method is the reaction of 3,5-Di-tert-butylphenol with acryloyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the esterification process.

Analyse Des Réactions Chimiques

Types of Reactions: 3,5-Di-tert-butylphenyl acrylate can undergo various chemical reactions, including:

Polymerization: The acrylate group can participate in free radical polymerization to form polymers with desirable properties.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,5-Di-tert-butylphenol and acrylic acid.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV light conditions.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Substitution: Reagents such as nitric acid for nitration or bromine for bromination can be employed.

Major Products Formed:

Polymerization: Polymers with acrylate backbones.

Hydrolysis: 3,5-Di-tert-butylphenol and acrylic acid.

Substitution: Substituted derivatives of this compound.

Applications De Recherche Scientifique

Applications in Polymer Chemistry

1. Polymer Stabilization

One of the primary applications of 3,5-di-tert-butylphenyl acrylate is as a stabilizer in polymers. It functions effectively to inhibit oxidation and degradation during processing and end-use. This application is crucial for enhancing the longevity and performance of plastics, particularly in environments exposed to heat and UV radiation.

2. Coatings

The compound is also utilized in formulating protective coatings. Its ability to enhance the thermal stability and UV resistance of coatings makes it suitable for outdoor applications where durability is essential. The incorporation of this compound into coating formulations can improve adhesion and reduce the likelihood of film cracking.

3. Adhesives

In adhesive formulations, this compound contributes to improved bonding strength and thermal resistance. Its use in pressure-sensitive adhesives has been documented to enhance performance under varying environmental conditions.

Case Study 1: Stabilization of Polypropylene

A study investigated the effectiveness of this compound as a stabilizer for polypropylene (PP). The results indicated that incorporating this compound significantly reduced the rate of thermal degradation during processing at elevated temperatures (up to 200 °C). The stabilized polypropylene exhibited improved mechanical properties compared to untreated samples.

Case Study 2: UV Resistance in Coatings

In another case study focusing on exterior coatings, formulations containing varying concentrations of this compound were tested for UV resistance. The findings revealed that coatings with higher concentrations showed a marked decrease in yellowing and gloss loss after prolonged exposure to UV light, demonstrating its efficacy as a UV stabilizer.

Mécanisme D'action

The mechanism of action of 3,5-Di-tert-butylphenyl acrylate in polymerization involves the initiation, propagation, and termination steps typical of free radical polymerization. The acrylate group undergoes radical formation, which then propagates through the monomer units to form a polymer chain. The presence of the tert-butyl groups provides steric hindrance, which can influence the reactivity and stability of the resulting polymer.

Comparaison Avec Des Composés Similaires

3,5-Di-tert-butylphenol: Similar structure but lacks the acrylate group.

Phenyl acrylate: Lacks the tert-butyl groups on the phenyl ring.

2,6-Di-tert-butylphenyl acrylate: Similar structure but with tert-butyl groups at different positions.

Uniqueness: 3,5-Di-tert-butylphenyl acrylate is unique due to the combination of the sterically hindered tert-butyl groups and the reactive acrylate group. This combination imparts specific properties to the compound, such as increased thermal stability and resistance to oxidation, making it valuable in the synthesis of high-performance polymers and materials.

Activité Biologique

3,5-Di-tert-butylphenyl acrylate is an organic compound with significant implications in various fields, including materials science and medicinal chemistry. This article explores its biological activity, including its effects on cellular processes, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C16H22O2

- Molecular Weight : 250.35 g/mol

- Structure : The compound features a phenyl ring substituted with two tert-butyl groups at the 3 and 5 positions and an acrylate functional group.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

- Mechanism : The antioxidant activity is often attributed to the ability of phenolic compounds to scavenge free radicals and chelate metal ions.

- Case Study : A study demonstrated that derivatives of di-tert-butylphenol showed significant scavenging activity against reactive oxygen species (ROS), suggesting potential protective effects against oxidative damage .

2. Antimicrobial Activity

There is evidence suggesting that this compound may possess antimicrobial properties.

- Study Findings : In vitro tests have shown that related phenolic compounds can inhibit the growth of various bacteria and fungi. The presence of the acrylate group may enhance membrane permeability, leading to increased antimicrobial efficacy .

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| C. albicans | 12 | 100 |

3. Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in several cancer cell lines.

- Study Overview : A recent study assessed the compound's effects on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 70 |

| 50 | 50 |

The mechanisms underlying the biological activities of this compound are still under investigation but may include:

- Induction of Apoptosis : Evidence suggests that exposure to certain phenolic compounds can activate apoptotic pathways in cancer cells.

- Inhibition of Enzymatic Activity : Compounds like this compound may inhibit enzymes involved in cell proliferation and survival.

Case Study 1: Antioxidant Activity Assessment

A study published in The Journal of Organic Chemistry evaluated the antioxidant capacity of various di-tert-butylphenol derivatives, including acrylates. The results indicated significant radical scavenging activity, highlighting the potential for these compounds in developing antioxidant therapies .

Case Study 2: Antimicrobial Testing

In a comparative study of antimicrobial agents, researchers tested several derivatives against common pathogens. The findings revealed that some derivatives exhibited superior antimicrobial properties compared to standard antibiotics, indicating a promising avenue for further research into their application in treating infections .

Propriétés

IUPAC Name |

(3,5-ditert-butylphenyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O2/c1-8-15(18)19-14-10-12(16(2,3)4)9-13(11-14)17(5,6)7/h8-11H,1H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWRUVMAYZGSHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)OC(=O)C=C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676548 | |

| Record name | 3,5-Di-tert-butylphenyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223748-25-1 | |

| Record name | 3,5-Bis(1,1-dimethylethyl)phenyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1223748-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Di-tert-butylphenyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.